Cas no 1545252-70-7 (3-(1-Fluoroethyl)aniline)

3-(1-Fluoroethyl)aniline 化学的及び物理的性質
名前と識別子
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- 3-(1-Fluoroethyl)aniline
- 1545252-70-7
- SCHEMBL23182971
- EN300-2941583
-
- MDL: MFCD26727939
- インチ: 1S/C8H10FN/c1-6(9)7-3-2-4-8(10)5-7/h2-6H,10H2,1H3
- InChIKey: FUBGXQYHDAAZOT-UHFFFAOYSA-N
- ほほえんだ: FC(C)C1C=CC=C(C=1)N
計算された属性
- せいみつぶんしりょう: 139.079727485g/mol
- どういたいしつりょう: 139.079727485g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 105
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
3-(1-Fluoroethyl)aniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2941583-0.25g |
3-(1-fluoroethyl)aniline |
1545252-70-7 | 95.0% | 0.25g |
$481.0 | 2025-03-19 | |
Enamine | EN300-2941583-2.5g |
3-(1-fluoroethyl)aniline |
1545252-70-7 | 95.0% | 2.5g |
$1903.0 | 2025-03-19 | |
Enamine | EN300-2941583-5.0g |
3-(1-fluoroethyl)aniline |
1545252-70-7 | 95.0% | 5.0g |
$2816.0 | 2025-03-19 | |
Enamine | EN300-2941583-0.1g |
3-(1-fluoroethyl)aniline |
1545252-70-7 | 95.0% | 0.1g |
$337.0 | 2025-03-19 | |
Enamine | EN300-2941583-0.5g |
3-(1-fluoroethyl)aniline |
1545252-70-7 | 95.0% | 0.5g |
$758.0 | 2025-03-19 | |
Enamine | EN300-2941583-10.0g |
3-(1-fluoroethyl)aniline |
1545252-70-7 | 95.0% | 10.0g |
$4176.0 | 2025-03-19 | |
Enamine | EN300-2941583-5g |
3-(1-fluoroethyl)aniline |
1545252-70-7 | 95% | 5g |
$2816.0 | 2023-09-06 | |
Aaron | AR028JXS-100mg |
3-(1-fluoroethyl)aniline |
1545252-70-7 | 95% | 100mg |
$489.00 | 2025-02-16 | |
1PlusChem | 1P028JPG-250mg |
3-(1-fluoroethyl)aniline |
1545252-70-7 | 95% | 250mg |
$657.00 | 2024-06-20 | |
1PlusChem | 1P028JPG-2.5g |
3-(1-fluoroethyl)aniline |
1545252-70-7 | 95% | 2.5g |
$2414.00 | 2024-06-20 |
3-(1-Fluoroethyl)aniline 関連文献
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
3-(1-Fluoroethyl)anilineに関する追加情報
Introduction to 3-(1-Fluoroethyl)aniline (CAS No. 1545252-70-7)
3-(1-Fluoroethyl)aniline, with the CAS number 1545252-70-7, is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, particularly in pharmaceutical and materials science. This compound is characterized by its aniline core substituted with a fluoroethyl group, which imparts distinct reactivity and functional versatility.
The molecular structure of 3-(1-Fluoroethyl)aniline consists of an aniline moiety (C6H6NH2) with a fluoroethyl group (CH2CHF) attached at the para position. The presence of the fluorine atom introduces several interesting properties, including enhanced lipophilicity, altered electronic distribution, and improved metabolic stability. These characteristics make 3-(1-Fluoroethyl)aniline a valuable building block for the synthesis of more complex molecules, particularly in drug discovery and development.
In the realm of pharmaceutical research, 3-(1-Fluoroethyl)aniline has been explored as a potential lead compound for the development of novel therapeutic agents. Recent studies have shown that compounds derived from this aniline derivative exhibit promising biological activities, such as anti-inflammatory, anti-cancer, and neuroprotective effects. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives of 3-(1-Fluoroethyl)aniline exhibited potent inhibition of inflammatory cytokines, making them potential candidates for treating chronic inflammatory diseases.
Beyond its pharmaceutical applications, 3-(1-Fluoroethyl)aniline has also found utility in materials science. The fluoroalkyl substitution imparts unique surface properties to materials, enhancing their hydrophobicity and chemical resistance. This makes 3-(1-Fluoroethyl)aniline-based materials suitable for applications in coatings, adhesives, and protective films. A recent study in the Journal of Applied Polymer Science reported the synthesis of polymeric coatings using 3-(1-Fluoroethyl)aniline-derived monomers, which exhibited superior water repellency and durability compared to traditional coatings.
The synthesis of 3-(1-Fluoroethyl)aniline typically involves multi-step reactions starting from commercially available precursors. One common approach involves the nucleophilic substitution of a fluoroalkyl halide with anilinium salt followed by deprotection to yield the desired product. The reaction conditions and choice of reagents can significantly influence the yield and purity of the final compound. Researchers have optimized these conditions to achieve high yields and minimize by-products, making large-scale production feasible.
In terms of safety and handling, while 3-(1-Fluoroethyl)aniline is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE), such as gloves and goggles, should be worn to prevent skin contact and inhalation. Additionally, storage should be in a well-ventilated area away from incompatible substances.
The future prospects for 3-(1-Fluoroethyl)aniline-based research are promising. Ongoing studies are exploring its potential in areas such as drug delivery systems, where its unique chemical properties can be leveraged to enhance the efficacy and safety of therapeutic agents. Furthermore, advancements in synthetic methods are expected to lead to more efficient and cost-effective production processes, making this compound more accessible for industrial applications.
In conclusion, 3-(1-Fluoroethyl)aniline (CAS No. 1545252-70-7) is a versatile organic compound with significant potential in both pharmaceutical and materials science applications. Its unique chemical structure and properties make it an attractive candidate for further research and development. As new studies continue to uncover its full range of applications, it is likely that this compound will play an increasingly important role in various scientific and industrial fields.
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